molecular formula C18H22N2O2 B1384999 N-(3-Aminophenyl)-3-(isopentyloxy)benzamide CAS No. 1020722-74-0

N-(3-Aminophenyl)-3-(isopentyloxy)benzamide

Cat. No. B1384999
CAS RN: 1020722-74-0
M. Wt: 298.4 g/mol
InChI Key: NDOASCMGMWXBCU-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-3-(isopentyloxy)benzamide (APIOB) is an organic compound with a variety of applications in scientific research. APIOB is a versatile and widely used molecule in the laboratory, as it has a wide range of synthetic methods and can be used for a variety of biochemical and physiological studies. APIOB has been used in the synthesis of drugs and in the development of medical treatments, as well as in the study of the structure and function of proteins.

Scientific Research Applications

1. Anticancer Properties

  • N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a related compound, has been identified as an orally active histone deacetylase inhibitor with significant antitumor activity, demonstrating promise as an anticancer drug (Zhou et al., 2008).
  • A variety of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs have shown inhibition of HDAC1, upregulation of tumor suppressor expression, and inhibition of human cancer cell proliferation, highlighting their potential as cancer therapeutics (Fréchette et al., 2008).

2. Antimicrobial Activity

  • N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives have demonstrated broad-spectrum antibacterial and antifungal activities, indicating potential use in treating microbial infections (Ertan et al., 2007).

3. Electrochemical and Antioxidant Properties

  • Amino-substituted benzamide derivatives, including compounds similar to N-(3-Aminophenyl)-3-(isopentyloxy)benzamide, have been studied for their electrochemical oxidation mechanisms and antioxidant activity, making them relevant in the field of free radical scavenging (Jovanović et al., 2020).

4. Enzyme Inhibition Activity

  • N-(3-hydroxyphenyl) benzamide and its derivatives have been explored for their enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes, showing potential in neurodegenerative and inflammatory diseases (Abbasi et al., 2014).

5. Palladium-Catalyzed Reactions

  • The use of N-(2-aminophenyl)acetamide in palladium-catalyzed ortho-arylation of substituted benzamides shows the role of such compounds in organic synthesis, particularly in the production of biologically active molecules (Reddy et al., 2017).

properties

IUPAC Name

N-(3-aminophenyl)-3-(3-methylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13(2)9-10-22-17-8-3-5-14(11-17)18(21)20-16-7-4-6-15(19)12-16/h3-8,11-13H,9-10,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOASCMGMWXBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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